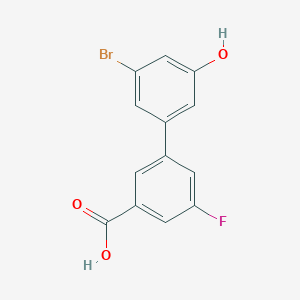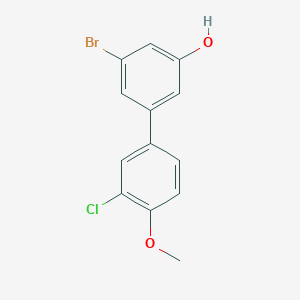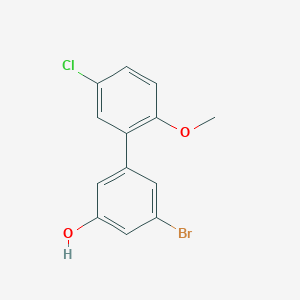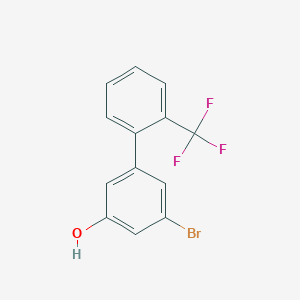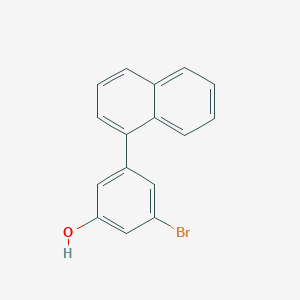
3-Bromo-5-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(naphthalen-1-yl)phenol, 95% (3-BrNP), is a synthetic compound that is widely used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a probe in the study of enzyme-catalyzed reactions, as it can be used to measure the activity of enzymes in a range of biochemical pathways. Additionally, it has been used to study the effects of drugs on physiological processes, such as the regulation of the immune system.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. This enzyme is involved in the production of prostaglandins, which are important for the regulation of inflammation and the immune system. By inhibiting the enzyme, 3-Bromo-5-(naphthalen-1-yl)phenol, 95% can affect the production of prostaglandins, which in turn can affect the regulation of inflammation and the immune system.
Biochemical and Physiological Effects
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the production of prostaglandins, which can affect the regulation of inflammation and the immune system. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to have an effect on biochemical and physiological processes, which makes it useful for studying the effects of drugs on these processes. However, there are some limitations to its use. It can only be used in a lab setting, as it is not suitable for use in humans or animals. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Direcciones Futuras
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in scientific research has many possible future directions. Further research could be done to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, it could be used to study the effects of drugs on these processes, as well as to develop new drugs. Finally, it could be used in the development of new diagnostic tools, as it has been shown to have an effect on enzymes involved in the production of prostaglandins.
Métodos De Síntesis
3-Bromo-5-(naphthalen-1-yl)phenol, 95% is typically synthesized through a three-step process. First, a bromination reaction is used to introduce bromine atoms into the phenol ring. Second, a condensation reaction is used to form the naphthalen-1-yl group. Finally, a dehydration reaction is used to remove the water formed in the condensation reaction. This yields a product of 95% purity, which is the standard for 3-Bromo-5-(naphthalen-1-yl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKPBDTHZXFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(naphthalen-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
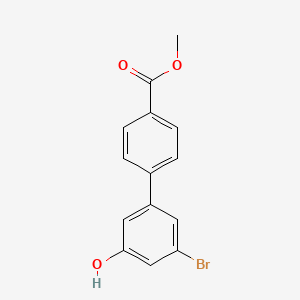
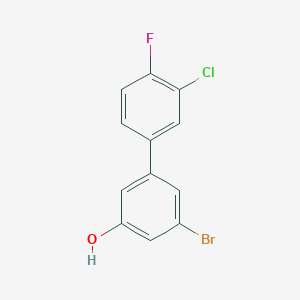
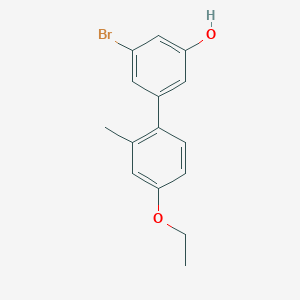
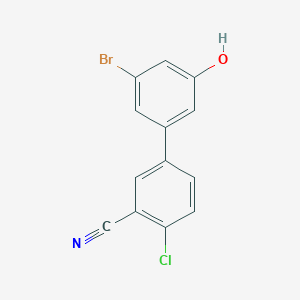

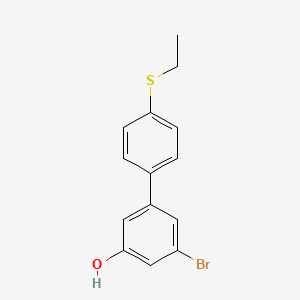

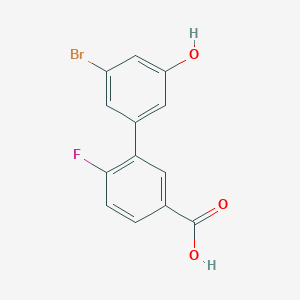
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
